2-Chloro-3,4-difluoronitrobenzene

Description

Properties

IUPAC Name |

3-chloro-1,2-difluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2NO2/c7-5-4(10(11)12)2-1-3(8)6(5)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKXBJZRTOPIFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40531186 | |

| Record name | 2-Chloro-3,4-difluoro-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40531186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169468-83-1 | |

| Record name | 2-Chloro-3,4-difluoro-1-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169468-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3,4-difluoro-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40531186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 2-chloro-3,4-difluoro-1-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2-Chloro-3,4-difluoronitrobenzene

Sources

- 1. This compound | High Purity Reagent [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]

- 4. 169468-83-1 | this compound [fluoromart.com]

- 5. aarti-industries.com [aarti-industries.com]

- 6. chemscene.com [chemscene.com]

- 7. 2-CHLORO-4,5-DIFLUORONITROBENZENE - Safety Data Sheet [chemicalbook.com]

physicochemical properties of 2-Chloro-3,4-difluoronitrobenzene

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3,4-difluoronitrobenzene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 169468-83-1), a pivotal intermediate in advanced organic synthesis. This document delves into the core physicochemical properties, reactivity, and applications of this multisubstituted aromatic compound, with a particular focus on its role in the development of novel pharmaceuticals and agrochemicals. We present a synthesis of empirical data and theoretical predictions, supported by detailed experimental protocols for characterization and authoritative references. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile chemical building block.

Introduction: The Strategic Importance of Fluorinated Nitroaromatics

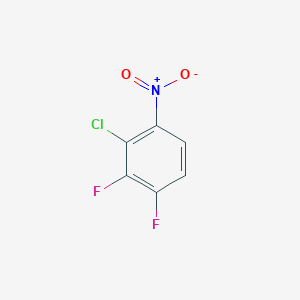

This compound is a halogenated nitrobenzene derivative of significant interest in medicinal and materials chemistry.[1][2] Its structure is characterized by a benzene ring substituted with three potent electron-withdrawing groups: a nitro group, a chlorine atom, and two fluorine atoms. This specific substitution pattern creates a pronounced electronic gradient across the aromatic ring, rendering the compound highly reactive and versatile.[1]

The incorporation of fluorine into bioactive molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][3] Similarly, the nitro group serves as both a powerful activating group for nucleophilic substitution and a precursor to the synthetically crucial aniline functional group. As such, this compound is a high-value starting material for creating complex molecular architectures, including fluorinated anticancer agents and novel antimicrobial compounds.[1] This guide will elucidate the fundamental properties that underpin its synthetic utility.

Molecular and Physicochemical Profile

The utility of any chemical intermediate is fundamentally governed by its physical and chemical properties. These parameters dictate storage conditions, reaction kinetics, and purification strategies.

Molecular Structure

The arrangement of substituents on the benzene ring is critical to the compound's reactivity. The nitro group at position 1, the chlorine at position 2, and the fluorine atoms at positions 3 and 4 create a unique electronic and steric environment.

Caption: Molecular structure of this compound.

Core Physicochemical Data

The following table summarizes the key . Note that some values are predicted based on computational models and should be confirmed experimentally.

| Property | Value | Source(s) |

| CAS Number | 169468-83-1 | [1][4][5][6] |

| Molecular Formula | C₆H₂ClF₂NO₂ | [4] |

| Molecular Weight | 193.53 g/mol | [1][3] |

| Appearance | Colorless crystal or white to almost white powder | [3][4] |

| Boiling Point | 245.8 ± 35.0 °C (Predicted) | [4] |

| Density | 1.591 ± 0.06 g/cm³ (Predicted) | [4] |

| Flash Point | 102.5 °C | [4] |

| Vapor Pressure | 0.044 mmHg at 25 °C | [4] |

| Refractive Index | 1.531 (Predicted) | [4] |

| IUPAC Name | 2-chloro-3,4-difluoro-1-nitrobenzene | [6] |

| InChI Key | MOKXBJZRTOPIFB-UHFFFAOYSA-N | [1] |

Chemical Reactivity and Synthetic Pathways

The synthetic utility of this compound stems from its high reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions.[1] The combined electron-withdrawing effects of the nitro and halogen substituents strongly activate the benzene ring towards attack by nucleophiles.

Causality of Reactivity: The nitro group, being ortho and para to the halogen leaving groups, provides powerful resonance stabilization to the negatively charged intermediate (the Meisenheimer complex) formed during an SNAr reaction. This stabilization significantly lowers the activation energy of the substitution, making the reaction favorable. The chlorine atom at the 2-position is typically the most labile site for nucleophilic attack, though displacement of the fluorine atoms can also occur under specific conditions.[1][7] This allows for the selective introduction of a wide variety of functional groups, such as amines, alkoxides, and thiols.[1]

Caption: Generalized Nucleophilic Aromatic Substitution (SNAr) pathway.

This reactivity makes it an essential precursor for synthesizing potential pharmaceuticals.[1] For example, it can be used as a building block for fluorinated anticancer agents or antimicrobial compounds that disrupt bacterial cell walls.[1]

Experimental Protocols for Physicochemical Characterization

To ensure the quality and identity of this compound for research or manufacturing, rigorous characterization is essential. The following protocols are self-validating systems for confirming the compound's properties.

Workflow for Compound Identification

A standard workflow ensures that all necessary data for unequivocal structure elucidation is collected systematically.

Caption: Workflow for spectroscopic characterization of the compound.

Protocol: Spectroscopic Analysis

Objective: To confirm the chemical structure and purity of this compound using NMR, IR, and Mass Spectrometry.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Rationale: NMR provides detailed information about the carbon-hydrogen framework and the electronic environment of the fluorine atoms. It is the most powerful tool for unambiguous structure confirmation.

- Procedure:

- Prepare a ~5-10 mg/mL solution of the compound in a suitable deuterated solvent (e.g., CDCl₃).

- Acquire a ¹H NMR spectrum. Expect complex multiplets in the aromatic region (approx. 7.0-8.5 ppm) due to proton-proton and proton-fluorine coupling.

- Acquire a ¹³C NMR spectrum. Expect 6 distinct signals for the aromatic carbons, with chemical shifts influenced by the attached substituents. Carbon-fluorine couplings (large ¹JCF and smaller ²JCF, ³JCF) will be observable.

- Acquire a ¹⁹F NMR spectrum. Expect two distinct signals for the two non-equivalent fluorine atoms, showing coupling to each other and to adjacent protons.

- Reference: For an introduction to NMR spectroscopy techniques like APT and DEPT, which can aid in spectral assignment, consult authoritative texts and resources.[8]

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Rationale: FT-IR is used to identify the key functional groups present in the molecule.

- Procedure:

- Prepare the sample as a KBr pellet or a thin film on a salt plate.

- Acquire the spectrum from 4000 to 400 cm⁻¹.

- Expected Peaks:

- ~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the C-NO₂ group.

- ~1450-1600 cm⁻¹: C=C stretching vibrations of the aromatic ring.

- ~1100-1300 cm⁻¹: C-F stretching vibrations.

- ~700-850 cm⁻¹: C-Cl stretching vibration.

- Reference: Standard IR correlation charts are invaluable for interpreting these spectra.[9]

3. Mass Spectrometry (MS):

- Rationale: MS determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.

- Procedure:

- Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.

- Acquire the mass spectrum.

- Expected Results:

- Molecular Ion (M⁺): A peak at m/z ≈ 193.5. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) should be clearly visible for the molecular ion peak (M⁺ and M+2).

- Fragmentation: Expect loss of NO₂ (m/z 46), Cl (m/z 35/37), and other characteristic fragments.

- Reference: Analysis of fragmentation patterns is a key skill in structure elucidation.[9]

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is classified as an irritant and requires careful handling.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, chemical safety goggles, and a lab coat.[4][10] Work should be conducted in a well-ventilated area or a chemical fume hood.[10][11]

-

Handling: Avoid contact with skin and eyes.[4] Avoid creating dust. Wash hands thoroughly after handling.[10][12]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[3][4] Keep away from oxidants, combustibles, heat, and sources of ignition.[4][11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][14]

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from its unique physicochemical properties. Its highly activated aromatic system, governed by the interplay of its nitro and halogen substituents, makes it an ideal substrate for nucleophilic aromatic substitution, opening pathways to a diverse range of complex fluorinated molecules. A thorough understanding of its properties, reactivity, and proper handling, as detailed in this guide, is essential for its effective and safe utilization in research and development, particularly within the pharmaceutical and agrochemical industries.

References

- This compound | High Purity Reagent - Benchchem. (n.d.).

- This compound - ChemBK. (2024-04-09).

- 169468-83-1 | this compound - Fluoromart: Science Elevated. (n.d.).

- 2,3-Difluoronitrobenzene | 6921-22-8 - Sigma-Aldrich. (n.d.).

- High Purity this compound: Synthesis Intermediate for Pharmaceuticals, Agrochemicals, and Materials - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Cas 169468-80-8,4-CHLORO-2,3-DIFLUORONITROBENZENE | lookchem. (n.d.).

- CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique - Google Patents. (n.d.).

- 2-Chloro-1,3-difluoro-4-nitrobenzene - Chem-Impex. (n.d.).

- 3847-58-3 | 3-CHLORO-2,4-DIFLUORONITROBENZENE - Fluoromart. (n.d.).

- Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99% MSDS# 36489 Section 1 - West Liberty University. (n.d.).

- Safety Data Sheet - ChemScene. (2024-06-14).

- SAFETY DATA SHEET - Sigma-Aldrich. (2023-09-26).

- US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents. (n.d.).

- 2,4-Difluoronitrobenzene | C6H3F2NO2 | CID 67967 - PubChem. (n.d.).

- Synthesis of 3,4-difluoronitrobenzene - PrepChem.com. (n.d.).

- 2 - SAFETY DATA SHEET. (n.d.).

- 2,4-Difluoronitrobenzene | 446-35-5 - ChemicalBook. (2025-09-25).

- 2,4-DIFLUORO NITRO BENZENE CAS No 446-35-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).

- This compound CAS#: 169468-83-1 - ChemicalBook. (n.d.).

- This compound 97% | CAS: 169468-83-1 | AChemBlock. (n.d.).

- 3,4-Difluoronitrobenzene CAS 369-34-6 Manufacturers, Suppliers, Factory. (n.d.).

- 3,4-Difluoronitrobenzene 99 369-34-6 - Sigma-Aldrich. (n.d.).

- 3,4-Difluoronitrobenzene(369-34-6) 1H NMR spectrum - ChemicalBook. (n.d.).

- Synthetic route for compounds 2–10. (i): 3,4-difluoronitrobenzene, NaHCO3 - ResearchGate. (n.d.).

- 3,4-Difluoronitrobenzene | 369-34-6 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).

- 169468-83-1|this compound|BLD Pharm. (n.d.).

- 3,4-Difluoronitrobenzene | 369-34-6 - ChemicalBook. (2025-01-27).

- What are the applications and uses of 3,4-difluoronitrobenzene? - FAQ - Guidechem. (2024-01-15).

- NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. (2020-02-14).

- 3,4-Difluoronitrobenzene 99 369-34-6 - Sigma-Aldrich. (n.d.).

- 3-Chloro-4-fluoronitrobenzene(350-30-1) 1H NMR spectrum - ChemicalBook. (n.d.).

- The Role of Fluorinated Nitrobenzenes in Modern Pharmaceutical Synthesis. (2025-11-06).

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. (2019-10-14).

Sources

- 1. This compound | High Purity Reagent [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. This compound CAS#: 169468-83-1 [m.chemicalbook.com]

- 6. This compound 97% | CAS: 169468-83-1 | AChemBlock [achemblock.com]

- 7. 169468-83-1 | this compound [fluoromart.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. youtube.com [youtube.com]

- 10. chemscene.com [chemscene.com]

- 11. westliberty.edu [westliberty.edu]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

2-Chloro-3,4-difluoronitrobenzene CAS number 169468-83-1

An In-depth Technical Guide to 2-Chloro-3,4-difluoronitrobenzene (CAS: 169468-83-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract and Strategic Overview

This compound is a highly functionalized aromatic compound that serves as a critical intermediate in advanced organic synthesis.[1][2] Its molecular architecture, distinguished by a strategic arrangement of electron-withdrawing nitro and halogen groups, renders it an exceptionally reactive substrate for nucleophilic aromatic substitution (SNAr) reactions.[1] This reactivity is the cornerstone of its utility, making it a valuable building block for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3] The presence of fluorine atoms is particularly significant, as fluorinated compounds frequently exhibit enhanced metabolic stability, bioavailability, and target-binding affinity—key attributes in modern drug design.[1][4] This guide provides a comprehensive technical overview of its synthesis, chemical behavior, analytical characterization, and applications, offering field-proven insights for its effective utilization in research and development.

Molecular Profile and Physicochemical Characteristics

The compound, with the IUPAC name 2-chloro-3,4-difluoro-1-nitrobenzene, possesses a unique substitution pattern on the benzene ring that dictates its chemical personality.[1][5] The potent electron-withdrawing nitro group, positioned ortho to the chlorine atom and meta to the fluorine atoms, creates a significant electronic gradient across the ring, activating the halogen substituents for nucleophilic attack.[1][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 169468-83-1 | [1][5][7] |

| Molecular Formula | C₆H₂ClF₂NO₂ | [1][7] |

| Molar Mass | 193.53 g/mol | [1] |

| Appearance | Solid at room temperature; colorless crystal | [1][3][8] |

| Density | ~1.591 g/cm³ | [1][9] |

| Boiling Point | ~245.8 °C | [1][9] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [3] |

Synthesis and Manufacturing Strategies

The regioselective synthesis of this compound is non-trivial, requiring precise control to avoid the formation of undesired positional isomers. Two principal routes have proven effective, each with distinct advantages and considerations.

Route 1: Direct Chlorination of 3,4-Difluoronitrobenzene

This is a direct and often high-yielding approach. The causality behind this reaction lies in the directing effects of the substituents on the starting material. The nitro group is a meta-director, while the fluorine atoms are ortho, para-directors. The chlorination occurs at the C2 position, ortho to the nitro group, a position activated by the overall electron-withdrawing nature of the ring.

A reported method involves the reaction of 3,4-difluoronitrobenzene with chlorine gas in a polar aprotic solvent like DMSO at elevated temperatures.[1] The use of DMSO facilitates the reaction, and the directing effect of the nitro group ensures high regioselectivity, minimizing ortho-chlorinated byproducts.[1]

Route 2: Halogen Exchange (Halex) Fluorination

This route begins with a more heavily chlorinated precursor, 2,3,4-trichloronitrobenzene, and selectively replaces two chlorine atoms with fluorine. This is a classic Halex reaction, driven by the high lattice energy of the resulting metal chloride (e.g., KCl).

In a typical procedure, the starting material is treated with an anhydrous fluoride source, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like DMSO.[1] A phase-transfer catalyst (e.g., Aliquat 336) is crucial for this method; it transports the fluoride anion from the solid phase into the organic phase, enabling the substitution to occur efficiently at temperatures around 120°C.[1] While effective, this route carries a higher risk of forming regioisomers, which necessitates robust chromatographic purification.[1]

Comparative Analysis of Synthetic Routes

Table 2: Comparison of Primary Synthesis Methods

| Parameter | Route 1: Direct Chlorination | Route 2: Halex Fluorination |

| Starting Material | 3,4-Difluoronitrobenzene | 2,3,4-Trichloronitrobenzene |

| Key Reagents | Cl₂, DMSO | Anhydrous KF, Phase-Transfer Catalyst, DMSO |

| Typical Yield | ~85%[1] | 70–80%[1] |

| Key Advantage | High regioselectivity, cleaner product profile | Utilizes a different starting material |

| Key Challenge | Handling of gaseous chlorine | Potential for regioisomeric byproducts, requiring purification |

Exemplary Experimental Protocol: Synthesis via Chlorination

This protocol is a self-validating system, incorporating purification and analytical confirmation steps to ensure product integrity.

Objective: To synthesize this compound from 3,4-difluoronitrobenzene.

Materials:

-

3,4-Difluoronitrobenzene

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Chlorine gas (Cl₂)

-

Nitrogen gas (N₂)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube, a condenser, and a thermometer. The system is purged with nitrogen.

-

Charging Reagents: 3,4-Difluoronitrobenzene (1 equivalent) is dissolved in anhydrous DMSO.

-

Reaction: The solution is heated to 140°C. Chlorine gas is then bubbled through the solution for approximately 7 hours, with reaction progress monitored by HPLC or GC-MS.

-

Work-up: After cooling to room temperature, the reaction mixture is carefully poured into a beaker of cold deionized water. This step precipitates the organic product while dissolving the DMSO and any inorganic salts.

-

Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with deionized water, followed by brine, to remove residual DMSO and water.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) or recrystallization to yield the final product.

-

Characterization: The identity and purity of the product are confirmed using ¹H NMR, FT-IR, and high-resolution mass spectrometry. Purity is further validated by HPLC analysis.

Chemical Reactivity: A Nucleophilic Aromatic Substitution (SNAr) Powerhouse

The primary utility of this compound stems from its high reactivity in SNAr reactions.[1] This reactivity is a direct consequence of its electronic structure.

Mechanistic Principles

The SNAr mechanism is a two-step process:

-

Nucleophilic Attack: A nucleophile (e.g., an amine, alkoxide, or thiol) attacks one of the carbon atoms bearing a halogen. This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The powerful electron-withdrawing nitro group is essential for stabilizing the negative charge of this complex through resonance.

-

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of a halide ion (Cl⁻ or F⁻).

The chlorine and fluorine atoms can be selectively displaced by a wide range of nucleophiles, opening a gateway to a diverse array of functionalized molecules.[1]

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).

Applications in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance pharmacological properties.[4] this compound is an ideal starting point for creating such molecules.

A Versatile Synthetic Intermediate

This compound serves as a scaffold upon which more complex molecular architectures can be built. For example, its derivatives are explored as precursors for potential fluorinated anticancer and antimicrobial agents, where the fluorinated phenyl ring can improve properties like cell membrane permeability and resistance to metabolic degradation.[1]

While direct examples are proprietary, the utility of the core structure is well-illustrated by the synthesis of the antibiotic Linezolid, which utilizes the related compound 3,4-difluoronitrobenzene as a key starting material.[10] This highlights the value of the difluoronitrobenzene motif in constructing oxazolidinone-class antibacterial agents.[10]

Caption: A standard quality control workflow for validating the final product.

Safety, Handling, and Storage

As with many halogenated nitroaromatic compounds, proper handling of this compound is essential.

-

Hazards: The compound is an irritant to the skin and eyes. [3]Inhalation and ingestion should be avoided.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [3][11]Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and combustibles. [3]Recommended storage is at 2-8°C under an inert gas. [3]* Spill Management: In case of a spill, evacuate the area. Absorb the material with an inert, non-combustible material and place it in a suitable container for disposal, following local regulations. [11]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal chemistry and materials science. Its value is anchored in its highly predictable reactivity in SNAr reactions, providing a reliable synthetic handle for introducing complex functionalities. For drug development professionals, its fluorinated structure offers a direct route to compounds with potentially superior pharmacokinetic and pharmacodynamic profiles. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is key to unlocking its full potential in the laboratory and beyond.

References

-

High Purity this compound: Synthesis Intermediate for Pharmaceuticals, Agrochemicals, and Materials - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 3, 2026, from [Link]

-

169468-83-1 | this compound - Alachem Co., Ltd. (n.d.). Alachem. Retrieved January 3, 2026, from [Link]

-

2-Chloro-3,4-difluoro-1-nitrobenzene - ChemBK. (n.d.). ChemBK. Retrieved January 3, 2026, from [Link]

-

Synthesis of 3,4-difluoronitrobenzene - PrepChem.com. (n.d.). PrepChem. Retrieved January 3, 2026, from [Link]

-

This compound - ChemBK. (2024, April 9). ChemBK. Retrieved January 3, 2026, from [Link]

- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents. (n.d.). Google Patents.

-

2-chloro-3,4-difluoro-1-nitrobenzene - C6H2ClF2NO2 | CSSB00000068365 - Chemspace. (n.d.). Chemspace. Retrieved January 3, 2026, from [Link]

-

Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99% MSDS# 36489 Section 1 - West Liberty University. (n.d.). West Liberty University. Retrieved January 3, 2026, from [Link]

- CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique - Google Patents. (n.d.). Google Patents.

-

The Essential Role of 2,4-Difluoronitrobenzene in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 3, 2026, from [Link]

-

Benzene, 2-chloro-3,4-difluoro-1-nitro- - ChemBK. (2024, April 9). ChemBK. Retrieved January 3, 2026, from [Link]

-

Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Retrieved January 3, 2026, from [Link]

-

2,4-Difluoronitrobenzene | C6H3F2NO2 | CID 67967 - PubChem. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

Sources

- 1. This compound | High Purity Reagent [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. This compound 97% | CAS: 169468-83-1 | AChemBlock [achemblock.com]

- 6. 169468-83-1 | this compound [fluoromart.com]

- 7. 169468-83-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 8. chembk.com [chembk.com]

- 9. chembk.com [chembk.com]

- 10. Page loading... [guidechem.com]

- 11. chemscene.com [chemscene.com]

Introduction: The Strategic Importance of a Halogenated Nitrobenzene

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-3,4-difluoronitrobenzene

This compound (CAS No: 169468-83-1) is a multisubstituted aromatic intermediate of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Its value stems from the unique electronic and steric arrangement of its substituents: a potent electron-withdrawing nitro group and a trio of halogens (one chlorine, two fluorine) on a benzene core. This specific substitution pattern creates a highly activated system, making it a versatile building block for complex molecular architectures.[1][3]

A precise and unambiguous understanding of its three-dimensional structure is not merely an academic exercise. It is the foundational data point from which we can predict reactivity, understand potential biological interactions, and design rational synthetic pathways. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, integrating empirical spectroscopic data with the predictive power of computational chemistry. We will explore not just what the structure is, but how we know it, and why this knowledge is critical for its application.

Core Physicochemical Properties

A baseline characterization is essential before undertaking advanced structural analysis. The fundamental properties of this compound are summarized below. These values, particularly the predicted ones, serve as initial benchmarks that our experimental and computational data must align with.

| Property | Value | Source |

| IUPAC Name | 2-chloro-3,4-difluoro-1-nitrobenzene | [4] |

| CAS Number | 169468-83-1 | [1][4][5] |

| Molecular Formula | C₆H₂ClF₂NO₂ | [4][5] |

| Molecular Weight | 193.53 g/mol | [1][4] |

| Appearance | Colorless crystalline solid | [5] |

| Boiling Point | 245.8 ± 35.0 °C (Predicted) | [5] |

| Density | 1.591 ± 0.06 g/cm³ (Predicted) | [5] |

| Flash Point | 102.5 °C | [5] |

| InChI Key | MOKXBJZRTOPIFB-UHFFFAOYSA-N | [1] |

| Canonical SMILES | O=[O-] | [4] |

Integrated Workflow for Synthesis and Structural Verification

Caption: Integrated workflow for synthesis and structural analysis.

Synthesis Protocol: Halogen Exchange Fluorination

Expertise & Causality: The synthesis of this compound is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction. The starting material, 2,3,4-trichloronitrobenzene, possesses three chlorine atoms, but the strong electron-withdrawing effect of the nitro group preferentially activates the positions ortho and para to it for nucleophilic attack. By using a fluoride source like anhydrous potassium fluoride (KF), we can selectively displace the chlorine atoms at positions 3 and 4. A phase-transfer catalyst, such as Aliquat 336, is crucial for this process. It facilitates the transport of the fluoride anion from the solid KF surface into the dimethyl sulfoxide (DMSO) organic phase, where the reaction occurs, thereby dramatically increasing the reaction rate.

Methodology:

-

Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2,3,4-trichloronitrobenzene (20 g), anhydrous potassium fluoride (13 g), Aliquat 336 (4 g), and dimethyl sulfoxide (75 mL).[1]

-

Reaction Execution: Heat the reaction mixture to 120°C with vigorous stirring under a nitrogen atmosphere. Maintain this temperature for 4 hours.[1] Monitor the reaction progress by GC-MS.

-

Product Isolation: After cooling to room temperature, isolate the crude product from the reaction mixture via steam distillation.[1] This is an effective method for separating the volatile organic product from the inorganic salts and high-boiling DMSO solvent.

-

Purification: The collected distillate, containing the desired product and minor byproducts, is subjected to fractional distillation under reduced pressure to yield this compound with >95% purity. The expected yield is approximately 70-80%.[1]

Spectroscopic Characterization: Assembling the Structural Puzzle

Spectroscopy is the cornerstone of molecular structure determination. Each technique provides complementary information, and together, they allow us to build a complete picture of the molecule.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is unparalleled for mapping the carbon-hydrogen framework and probing the electronic environment of specific nuclei. For this molecule, ¹H NMR will reveal the number and connectivity of the aromatic protons, while ¹³C NMR identifies all unique carbon environments. Given the presence of fluorine, ¹⁹F NMR is also invaluable for confirming the C-F bonds. The coupling patterns (J-coupling) between ¹H, ¹³C, and ¹⁹F are definitive proof of through-bond connectivity.

Protocol for NMR Sample Preparation:

-

Weigh approximately 10-20 mg of the purified product.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Add a small drop of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Cap the tube and invert several times to ensure homogeneity.

-

Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

Predicted NMR Data: Based on established substituent effects, the following spectral data are anticipated. The two aromatic protons will appear as distinct signals, split by each other (H-H coupling) and by the adjacent fluorine atoms (H-F coupling).

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | J-Coupling (Hz) | Assignment |

| ¹H NMR | 7.9 - 8.2 | Doublet of doublets (dd) | J(H-H) ≈ 9, J(H-F) ≈ 7 | H-5 |

| 7.3 - 7.6 | Doublet of doublets (dd) | J(H-H) ≈ 9, J(H-F) ≈ 9 | H-6 | |

| ¹³C NMR | ~150 (d) | Doublet | ¹J(C-F) ≈ 250 | C-4 |

| ~145 (d) | Doublet | ¹J(C-F) ≈ 250 | C-3 | |

| ~142 (d) | Doublet | ²J(C-F) ≈ 15 | C-2 | |

| ~130 (d) | Doublet | ²J(C-F) ≈ 15 | C-1 | |

| ~128 (d) | Doublet | ³J(C-F) ≈ 5 | C-5 | |

| ~120 (d) | Doublet | ³J(C-F) ≈ 5 | C-6 |

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy excels at identifying functional groups. The primary utility here is the unambiguous confirmation of the nitro (NO₂) group, which exhibits two strong and characteristic stretching vibrations. We can also confirm the presence of the aromatic ring and the carbon-halogen bonds.

Protocol for IR Spectroscopy (ATR):

-

Ensure the diamond crystal of the ATR accessory is clean by wiping it with isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Lower the press arm to ensure firm contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| 1530 - 1560 | Strong | Asymmetric Ar-NO₂ Stretch |

| 1340 - 1370 | Strong | Symmetric Ar-NO₂ Stretch |

| 1450 - 1600 | Medium-Weak | Aromatic C=C Bending |

| 1200 - 1280 | Strong | C-F Stretch |

| 700 - 800 | Strong | C-Cl Stretch |

| 3050 - 3150 | Weak | Aromatic C-H Stretch |

Mass Spectrometry (MS)

Expertise & Causality: High-resolution mass spectrometry (HRMS) provides the most accurate measurement of a molecule's mass, allowing for the confident determination of its elemental formula. The key diagnostic feature for this compound is the isotopic signature of chlorine. Natural chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. This results in two molecular ion peaks: a main peak (M⁺) and a smaller peak at two mass units higher (M+2) with about one-third the intensity, providing definitive evidence for the presence of a single chlorine atom.

Protocol for Mass Spectrometry (GC-MS):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., DB-5).

-

Use a temperature program that allows for the separation of the analyte from any residual solvent or impurities.

-

Acquire the mass spectrum in electron ionization (EI) mode.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): A peak at m/z = 193, corresponding to the formula C₆H₂³⁵ClF₂NO₂.

-

Isotope Peak (M+2): A peak at m/z = 195, with an intensity approximately 32% of the m/z 193 peak, corresponding to C₆H₂³⁷ClF₂NO₂.

-

High-Resolution Mass: Expected exact mass of ~192.9742 u.

Computational Validation: Bridging Theory and Experiment

Expertise & Causality: To add a layer of trustworthiness and to gain deeper insight, we employ computational chemistry. Using Density Functional Theory (DFT), we can build a model of the molecule in silico and calculate its properties.[8][9] If the calculated spectroscopic data (NMR shifts, IR frequencies) closely match our experimental results, it provides powerful validation of our structural assignment. Furthermore, computational models can reveal electronic properties, like the electrostatic potential, that are not directly observable but are key to understanding reactivity.[10]

Caption: Workflow for computational analysis of the molecule.

Comparison of Experimental vs. DFT-Calculated Data: A successful model will show strong correlation between the measured and computed values, typically within acceptable error margins for the level of theory used.

| Parameter | Experimental Value | Calculated Value (DFT) |

| ¹H NMR (H-5) | ~8.0 ppm | Correlated & Scaled Value |

| IR (Asymm. NO₂) | ~1545 cm⁻¹ | Scaled Value (~1550 cm⁻¹) |

| Bond Angle (C2-C1-N) | Not directly measured | ~120° |

Structural Insights and Reactivity Implications

The convergence of data from NMR, IR, MS, and computational modeling provides an unambiguous confirmation of the structure as this compound. The key structural feature is the planar benzene ring substituted with electron-withdrawing groups.

-

Electronic Profile: The nitro group, being one of the most powerful electron-withdrawing groups, polarizes the entire aromatic ring. This is augmented by the inductive effects of the three halogen atoms. The resulting Molecular Electrostatic Potential (MEP) map would show a significant region of positive potential (electron deficiency) over the aromatic ring, while the negative potential is localized on the oxygen atoms of the nitro group.

-

Reactivity Hotspot: This profound electron deficiency makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr) .[1] The chlorine atom at position 2 and the fluorine at position 4 are both activated for displacement by nucleophiles (e.g., amines, alkoxides). This reactivity is the very reason this compound is a valuable precursor in the synthesis of pharmaceuticals and agrochemicals, allowing for the strategic introduction of various functional groups.[1][3][11]

Safety and Handling

As a halogenated nitroaromatic compound, this compound must be handled with appropriate care. Similar compounds are known to be irritants and are toxic if swallowed or in contact with skin.[5][12][13][14]

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[12][15]

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place (recommended 2-8°C).[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

This compound - ChemBK . ChemBK. Available at: [Link]

-

High Purity this compound: Synthesis Intermediate for Pharmaceuticals, Agrochemicals, and Materials - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

- CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique - Google Patents. Google Patents.

-

2,4-Difluoronitrobenzene | C6H3F2NO2 | CID 67967 - PubChem . PubChem. Available at: [Link]

- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents. Google Patents.

-

Synthetic route for compounds 2–10. (i): 3,4-difluoronitrobenzene, NaHCO3 - ResearchGate . ResearchGate. Available at: [Link]

-

Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences - Prensip Journals . Prensip Journals. Available at: [Link]

-

(PDF) Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences - ResearchGate . ResearchGate. Available at: [Link]

-

NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data . University of Wisconsin. Available at: [Link]

-

2-chloro-3,4-difluoro-1-nitrobenzene - C6H2ClF2NO2 | CSSB00000068365 - Chemspace . Chemspace. Available at: [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube . YouTube. Available at: [Link]

-

Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sci - Prensip Journals . Prensip Journals. Available at: [Link]

-

Spectroscopy Problems - Organic Chemistry at CU Boulder . University of Colorado Boulder. Available at: [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry - YouTube . YouTube. Available at: [Link]

- US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents. Google Patents.

Sources

- 1. This compound | High Purity Reagent [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound 97% | CAS: 169468-83-1 | AChemBlock [achemblock.com]

- 5. chembk.com [chembk.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. youtube.com [youtube.com]

- 8. prensipjournals.com [prensipjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. prensipjournals.com [prensipjournals.com]

- 11. 169468-83-1 | this compound [fluoromart.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. aarti-industries.com [aarti-industries.com]

- 14. fishersci.com [fishersci.com]

- 15. chemscene.com [chemscene.com]

Spectroscopic Profile of 2-Chloro-3,4-difluoronitrobenzene: A Technical Guide

Introduction

2-Chloro-3,4-difluoronitrobenzene is a key intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and materials.[1] Its utility stems from the unique reactivity conferred by the combination of electron-withdrawing nitro and halogen substituents on the aromatic ring. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and the structural elucidation of its derivatives. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights from a seasoned application scientist's perspective.

Molecular Structure and Isomerism

The structural arrangement of substituents on the benzene ring dictates the spectroscopic signature of this compound. The chlorine atom at the 2-position, adjacent to the nitro group, and the fluorine atoms at the 3- and 4-positions create a distinct pattern of electronic and steric effects that are reflected in its NMR, IR, and MS data.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV for GC-MS, which typically induces fragmentation. For LC-MS, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The spectroscopic data of this compound is a direct reflection of its unique molecular structure. The predictable patterns in its NMR, IR, and MS spectra, as outlined in this guide, provide a robust framework for its identification and characterization. For researchers and drug development professionals, a comprehensive understanding of these spectroscopic signatures is essential for ensuring the quality of synthetic intermediates and for the unambiguous structural elucidation of novel compounds derived from this versatile building block.

References

- NINGBO INNO PHARMCHEM CO.,LTD. High Purity this compound: Synthesis Intermediate for Pharmaceuticals, Agrochemicals, and Materials.

Sources

An In-depth Technical Guide to the Synthesis of 2-Chloro-3,4-difluoronitrobenzene

This guide provides a comprehensive technical overview of the primary synthetic routes for producing 2-Chloro-3,4-difluoronitrobenzene, a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature and patents, offering researchers and drug development professionals a robust framework for its synthesis.

Strategic Overview: Retrosynthetic Analysis

The synthesis of this compound can be approached from two principal retrosynthetic pathways. The choice of strategy often depends on the availability and cost of the starting materials. The core objective is the sequential or concerted introduction of the nitro, chloro, and fluoro groups onto the benzene ring.

The two most viable strategies involve:

-

Strategy A: The electrophilic chlorination of a pre-formed difluoronitrobenzene ring.

-

Strategy B: The electrophilic nitration of a pre-formed chlorodifluorobenzene ring.

Caption: Retrosynthetic analysis of this compound.

Synthetic Route I: Chlorination of 3,4-Difluoronitrobenzene

This route is often favored due to the commercial availability of 1,2-difluorobenzene. The synthesis proceeds in two main steps: the nitration of 1,2-difluorobenzene followed by the chlorination of the resulting 3,4-difluoronitrobenzene.

Step 1: Synthesis of 3,4-Difluoronitrobenzene

The introduction of a nitro group onto the 1,2-difluorobenzene ring is a classic electrophilic aromatic substitution reaction.[3] The fluorine atoms are ortho, para-directing but deactivating. Nitration will predominantly occur at the para position to one fluorine and meta to the other, yielding 3,4-difluoronitrobenzene.

Caption: Workflow for the synthesis of 3,4-Difluoronitrobenzene.

Experimental Protocol: Nitration of 1,2-Difluorobenzene

-

Reagent Preparation: Prepare a nitrating mixture (mixed acid) by cautiously adding concentrated nitric acid (HNO₃) to concentrated sulfuric acid (H₂SO₄) in a flask cooled in an ice bath.[2][3]

-

Reaction Setup: Charge a reaction vessel with 1,2-difluorobenzene.

-

Nitration: Slowly add the prepared mixed acid to the 1,2-difluorobenzene while maintaining a controlled temperature, typically between 0-10°C, to prevent over-nitration and side reactions.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture into ice water to quench the reaction.

-

Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Wash the organic layer with a dilute sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4-difluoronitrobenzene. Further purification can be achieved by vacuum distillation.[4][5]

Step 2: Chlorination of 3,4-Difluoronitrobenzene

The subsequent chlorination of 3,4-difluoronitrobenzene introduces the chlorine atom. The nitro group is a strong deactivating group and a meta-director. The fluorine atoms are deactivating but ortho, para-directing. The position of chlorination is therefore a result of the competing directing effects, with the chlorine adding ortho to the nitro group and meta to the fluorine atoms.

Experimental Protocol: Chlorination of 3,4-Difluoronitrobenzene

A representative procedure analogous to the chlorination of similar nitroaromatic compounds is described below.

-

Reaction Setup: In a suitable reaction vessel equipped with a gas inlet and a reflux condenser, dissolve 3,4-difluoronitrobenzene in a polar solvent such as concentrated sulfuric acid.[6]

-

Catalyst Addition: Add a catalytic amount of iodine.[6]

-

Chlorination: Heat the mixture to 120-160°C and bubble chlorine gas (Cl₂) through the solution for 6-8 hours.[6]

-

Reaction Monitoring: Monitor the formation of the product by GC analysis.

-

Work-up: After completion, cool the reaction mixture and pour it into ice water.

-

Purification: The precipitated solid can be collected by filtration. The organic phase is washed with an aqueous sodium hydroxide solution until neutral to yield this compound.[6] Further purification can be achieved through recrystallization or distillation.

| Parameter | Step 1: Nitration | Step 2: Chlorination |

| Primary Reagents | 1,2-Difluorobenzene, HNO₃, H₂SO₄ | 3,4-Difluoronitrobenzene, Cl₂, Iodine |

| Solvent | Sulfuric Acid | Concentrated Sulfuric Acid[6] |

| Temperature | 0-10°C | 120-160°C[6] |

| Typical Yield | >95% | Variable, patent examples for analogous compounds suggest moderate to good yields. |

| Purity (Typical) | 98-99.5%[2] | >98% after purification |

Synthetic Route II: Nitration of 1-Chloro-2,3-difluorobenzene

An alternative strategy involves the nitration of 1-chloro-2,3-difluorobenzene. The viability of this route is highly dependent on the accessibility of the starting material.

Starting Material: 1-Chloro-2,3-difluorobenzene

The synthesis of 1-chloro-2,3-difluorobenzene can be achieved via the gas-phase copyrolysis of tetrafluoroethylene with buta-1,3-diene. This process yields 3,3,4,4-tetrafluorocyclohex-1-ene, which can then be selectively converted to 1-chloro-2,3-difluorobenzene.[7]

Step 1: Nitration of 1-Chloro-2,3-difluorobenzene

The nitration of 1-chloro-2,3-difluorobenzene follows a standard electrophilic aromatic substitution protocol, similar to the nitration of 1,2-difluorobenzene. The directing effects of the halogen substituents will guide the incoming nitro group.

Experimental Protocol: Nitration of 1-Chloro-2,3-difluorobenzene

-

Reagent Preparation: Prepare the nitrating mixture (HNO₃/H₂SO₄) as described in section 2.1.

-

Reaction Setup: Charge a reaction vessel with 1-chloro-2,3-difluorobenzene.

-

Nitration: Slowly introduce the mixed acid to the starting material under controlled temperature conditions.

-

Reaction Monitoring & Work-up: Follow the procedures for monitoring, quenching, extraction, and purification as outlined in section 2.1.

| Parameter | Value |

| Primary Reagents | 1-Chloro-2,3-difluorobenzene, HNO₃, H₂SO₄ |

| Solvent | Sulfuric Acid |

| Temperature | Typically 0-10°C |

| Typical Yield | Good to excellent, depending on reaction optimization. |

| Purity (Typical) | >98% after purification |

Alternative Synthetic Considerations

Other synthetic strategies, though less common, have been reported for analogous compounds. These include:

-

Halogen Exchange (Halex) Reactions: The substitution of a chlorine atom with a fluorine atom using an alkali metal fluoride like potassium fluoride (KF) or cesium fluoride (CsF).[8][9] For instance, a dichloronitrobenzene precursor could potentially be converted to a chlorofluoronitrobenzene.[8][9] These reactions are often carried out at high temperatures in a polar aprotic solvent or in the presence of a phase transfer catalyst.[8][10]

-

Diazotization-Substitution Reactions: Starting from a suitable aniline, a diazonium salt can be formed and subsequently substituted. For example, the synthesis of 2,4-dichlorofluorobenzene can involve the diazotization of 2,4-dichloroaniline followed by a substitution reaction to introduce the fluorine atom.[7] A similar multi-step sequence could be envisioned for this compound.

Purification and Characterization

Regardless of the synthetic route, the final product, this compound, requires purification to meet the stringent requirements for pharmaceutical and agrochemical applications.

-

Purification:

-

Distillation: Vacuum distillation is effective for purifying liquid products.

-

Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can yield high-purity material.

-

-

Characterization:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the structure and confirm the substitution pattern on the aromatic ring.

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.

-

Safety Considerations

The synthesis of this compound involves hazardous materials and reactions that must be handled with appropriate safety precautions.

-

Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive. The nitration reaction is exothermic and can run away if not properly controlled. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

Chlorine Gas: Chlorine is a toxic and corrosive gas. It should be handled in a fume hood, and a scrubber should be used to neutralize any unreacted gas.

-

Halogenated Nitroaromatics: These compounds are generally considered toxic and should be handled with care to avoid inhalation, ingestion, and skin contact.

It is imperative to consult the Safety Data Sheets (SDS) for all reagents and to conduct a thorough risk assessment before commencing any experimental work.

Conclusion

The synthesis of this compound is most practically achieved through two primary routes: the chlorination of 3,4-difluoronitrobenzene or the nitration of 1-chloro-2,3-difluorobenzene. The selection of the optimal route will be dictated by factors such as the cost and availability of starting materials, scalability, and the specific capabilities of the laboratory or manufacturing facility. The protocols outlined in this guide provide a solid foundation for the successful synthesis of this valuable chemical intermediate.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. High Purity this compound: Synthesis Intermediate for Pharmaceuticals, Agrochemicals, and Materials. Available from: [Link]

- Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

- Google Patents. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes.

-

Apra Innovative. Everything You Need to Know About 3,4-Difluoro Nitrobenzene. Available from: [Link]

- Google Patents. US4164517A - Preparation of fluoronitrobenzene.

-

PrepChem.com. Synthesis of 3,4-difluoronitrobenzene. Available from: [Link]

- Google Patents. WO1991016287A1 - Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene.

-

ResearchGate. Synthetic route for compounds 2–10. (i): 3,4-difluoronitrobenzene, NaHCO3. Available from: [Link]

-

Scribd. CN1357530A - Process of Preparing 2,3,4-Trifluoro Nitrobenzene Using O-Chloro Nitrobenzene - Google Patents. Available from: [Link]

- Google Patents. US5227545A - Process for the preparation of 2,4-dichlorofluorobenzene.

- Google Patents. WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene.

- Google Patents. IE911209A1 - Process for the preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene.

-

NCBI. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. Available from: [Link]

-

Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]

-

Quora. Why is the chlorination of nitrobenzene slower than the chlorination of benzene?. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. prepchem.com [prepchem.com]

- 5. 3,4-Difluoronitrobenzene | 369-34-6 [chemicalbook.com]

- 6. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 7. 169468-83-1 | this compound [fluoromart.com]

- 8. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]

- 9. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]

- 10. WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene - Google Patents [patents.google.com]

commercial availability of 2-Chloro-3,4-difluoronitrobenzene

An In-depth Technical Guide to 2-Chloro-3,4-difluoronitrobenzene: Commercial Availability, Synthesis, and Applications

Authored by a Senior Application Scientist

Foreword

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. Halogenated nitroaromatics are a cornerstone of this molecular architecture, offering a versatile platform for constructing complex target molecules. Among these, this compound (CAS No. 169468-83-1) has emerged as a high-value intermediate. Its unique substitution pattern—featuring three distinct electron-withdrawing groups—creates a pronounced electronic gradient, rendering the molecule highly susceptible to regioselective nucleophilic aromatic substitution (SNAr) reactions.[1] This guide provides an in-depth technical overview of this compound, covering its commercial availability, synthesis protocols, core chemical properties, and critical applications for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a solid, colorless crystalline organic compound.[2] The strategic placement of two fluorine atoms, a chlorine atom, and a nitro group on the benzene ring dictates its reactivity and physical characteristics. The potent electron-withdrawing nature of the nitro group, ortho to the chlorine and para to a fluorine, significantly activates the ring for nucleophilic attack.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 169468-83-1 | [2][3][4] |

| Molecular Formula | C₆H₂ClF₂NO₂ | [2][3][4] |

| Molecular Weight | 193.54 g/mol | [2][4] |

| IUPAC Name | 2-chloro-3,4-difluoro-1-nitrobenzene | [1][3] |

| Appearance | Solid, colorless crystal | [2] |

| Density | ~1.591 g/cm³ (Predicted) | [1][2] |

| Boiling Point | ~245.8 °C (Predicted) | [1][2] |

| Flash Point | 102.5 °C | [2] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [2][4] |

Commercial Availability and Procurement

This compound is commercially available from various chemical suppliers, typically with purities of 97% or higher.[3] It is primarily offered for research and development purposes, serving as a key building block in organic synthesis.[5][6] When procuring this reagent, it is essential to verify the purity specifications and obtain a Certificate of Analysis (COA) to ensure consistency for sensitive applications.

Table 2: Selected Commercial Suppliers

| Supplier | Purity/Specification | Notes |

| AChemBlock | 97% | Offers novel building blocks for research.[3] |

| BLD Pharm | Purity specifications available upon request. | Provides various organic building blocks.[4] |

| Chem-Impex | ≥ 98% (GC) | Marketed as a versatile intermediate for agrochemicals and pharmaceuticals.[7] |

| NINGBO INNO PHARMCHEM | High Purity | Highlighted as a crucial intermediate for pharmaceuticals and advanced materials.[5] |

| Shanghai Macklin Biochemical Co., Ltd. | Spot supply available. | A key supplier listed on various chemical platforms.[2] |

Synthesis Methodologies: A Technical Perspective

The synthesis of this compound is primarily achieved through the electrophilic substitution of appropriately substituted benzene derivatives. The choice of starting material and reaction conditions is critical to achieving high yield and regioselectivity.

Primary Synthesis Route: Chlorination of 3,4-Difluoronitrobenzene

A common and direct method involves the chlorination of 3,4-difluoronitrobenzene.[2] The existing nitro and fluoro groups are deactivating and direct incoming electrophiles to the meta position. However, the directing influence of the substituents must be carefully considered to achieve the desired 2-chloro isomer.

Caption: Synthesis of this compound via chlorination.

Detailed Experimental Protocol

The following protocol is a representative example of the chlorination reaction. The use of a Lewis acid catalyst like ferric chloride (FeCl₃) is essential to polarize the Cl-Cl bond, generating a potent electrophile (Cl⁺) required for the substitution on the electron-deficient aromatic ring.

Objective: To synthesize this compound from 3,4-difluoronitrobenzene.

Materials:

-

3,4-Difluoronitrobenzene

-

Ferric Chloride (III), anhydrous

-

Chlorine gas (Cl₂)

-

Inert solvent (e.g., dichloromethane or neat)

-

Aqueous sodium bisulfite solution

-

Aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A multi-necked, round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas scrubber (to neutralize excess chlorine) is charged with 3,4-difluoronitrobenzene.

-

Catalyst Addition: Anhydrous ferric chloride (III) is added to the flask. The reaction is typically performed under an inert atmosphere to prevent moisture from deactivating the catalyst.

-

Chlorination: Chlorine gas is bubbled through the solution at a controlled rate. The reaction temperature is monitored and maintained, as electrophilic chlorination is an exothermic process.

-

Reaction Monitoring (Self-Validation): The progress of the reaction is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Aliquots are taken periodically to check for the consumption of the starting material and the formation of the product. This ensures the reaction proceeds to completion, preventing the formation of di-chlorinated byproducts.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. Excess chlorine is quenched by washing with a sodium bisulfite solution. The organic layer is then washed with sodium bicarbonate solution to remove acidic impurities, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or recrystallization, to yield pure this compound.

Applications in Drug Development and Organic Synthesis

The true value of this compound lies in its utility as a versatile synthetic intermediate.[5][8] The differential reactivity of the halogen substituents allows for sequential and regioselective SNAr reactions, which is a cornerstone of modern medicinal chemistry.

Caption: General workflow for utilizing the title compound in synthesis.

Key Synthetic Transformations:

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine and fluorine atoms can be selectively displaced by a range of nucleophiles, including amines, alkoxides, and thiols.[1] The nitro group powerfully activates these positions, facilitating reactions that would otherwise be difficult.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative using standard conditions (e.g., catalytic hydrogenation, SnCl₂). This introduces a new reactive handle for subsequent transformations like amide bond formation or diazotization.

-

Intermediate for Fluorinated Compounds: It is a key precursor in the synthesis of other valuable fluorinated compounds, such as 2,3,4-trifluoronitrobenzene, through fluorodechlorination reactions.[9] The incorporation of fluorine is a common strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity.[8][10]

This compound and its derivatives are used in the synthesis of various bioactive molecules, including antibacterial agents and other pharmaceuticals.[11] For instance, related difluoronitrobenzene structures are precursors for synthesizing nitrogen-carbon-linked (azolylphenyl)oxazolidinones, a class of potent antibacterial agents.[11]

Safety, Handling, and Storage

As with many halogenated nitroaromatics, this compound must be handled with appropriate safety precautions. It is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[2][12][13]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[12][14] Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[12][14] Keep the compound away from strong oxidizing agents and bases to prevent dangerous reactions.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][11] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[2][4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in the chemical and pharmaceutical sciences. Its well-defined reactivity, commercial availability, and strategic importance in synthesizing complex fluorinated molecules ensure its continued relevance. For researchers and developers, a thorough understanding of its properties, synthesis, and handling is the first step toward unlocking its full potential in the creation of next-generation drugs, agrochemicals, and materials.

References

-

This compound - ChemBK. (n.d.). Retrieved from [Link]

-

High Purity this compound: Synthesis Intermediate for Pharmaceuticals, Agrochemicals, and Materials - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

-

Fluoronitrobenzene Series - Sparrow Chemical. (n.d.). Retrieved from [Link]

-

Everything You Need to Know About 3,4-Difluoro Nitrobenzene - Apra Innovative. (n.d.). Retrieved from [Link]

- US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents. (n.d.).

-

3,4-Difluoronitrobenzene CAS 369-34-6 Manufacturers, Suppliers, Factory. (n.d.). Retrieved from [Link]

-

Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99% - West Liberty University. (n.d.). Retrieved from [Link]

-

5-Chloro-2, 4-difluoronitrobenzene, min 98%, 100 grams - CP Lab Safety. (n.d.). Retrieved from [Link]

-

Synthetic route for compounds 2–10. (i): 3,4-difluoronitrobenzene, NaHCO3 - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. This compound | High Purity Reagent [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound 97% | CAS: 169468-83-1 | AChemBlock [achemblock.com]

- 4. 169468-83-1|this compound|BLD Pharm [bldpharm.com]

- 5. nbinno.com [nbinno.com]

- 6. calpaclab.com [calpaclab.com]

- 7. chemimpex.com [chemimpex.com]

- 8. sparrow-chemical.com [sparrow-chemical.com]

- 9. 169468-83-1 | this compound [fluoromart.com]

- 10. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]

- 11. 3,4-Difluoronitrobenzene CAS 369-34-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 12. chemscene.com [chemscene.com]

- 13. fishersci.com [fishersci.com]

- 14. westliberty.edu [westliberty.edu]

key reactions involving 2-Chloro-3,4-difluoronitrobenzene

An In-depth Technical Guide to the Core Reactions of 2-Chloro-3,4-difluoronitrobenzene

Abstract

This compound (CAS No: 169468-83-1) is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its unique substitution pattern, featuring three distinct electron-withdrawing groups—a nitro, a chloro, and two fluoro moieties—creates a pronounced electronic gradient that dictates its reactivity.[2] This guide provides an in-depth analysis of the core reactions involving this versatile intermediate, focusing on the mechanistic principles, experimental protocols, and strategic applications that are most relevant to researchers and drug development professionals. We will explore the molecule's predominant reactivity in nucleophilic aromatic substitution (SNAr), the synthetic utility of nitro group reduction, and its potential in modern cross-coupling methodologies.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in synthesis. The key characteristics of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-chloro-3,4-difluoro-1-nitrobenzene | [2] |

| CAS Number | 169468-83-1 | [2] |

| Molecular Formula | C₆H₂ClF₂NO₂ | [2][3] |

| Molar Mass | 193.53 g/mol | [2] |

| Physical State | Solid at room temperature | [2] |

| Boiling Point | ~245.8 °C | [2] |

| Density | 1.591 g/cm³ | [2] |

Table 2: Key Spectroscopic Data for this compound

| Technique | Observed Features | Interpretation | Source |

| ¹H NMR (CDCl₃) | δ 7.8–8.2 ppm, δ 7.1–7.4 ppm | Aromatic proton signals, with the downfield signal corresponding to the proton meta to the strongly withdrawing nitro group. | [2] |

| FT-IR | ~1520 cm⁻¹ (asymmetric), ~1350 cm⁻¹ (symmetric) | Strong absorptions characteristic of the N-O stretching vibrations of the nitro (NO₂) group. | [2] |

| FT-IR | ~740 cm⁻¹ | Absorption corresponding to the C-Cl stretching vibration. | [2] |

| Mass Spec. | m/z 192.9742 (High-Resolution) | Validates the exact molecular composition of C₆H₂ClF₂NO₂. | [2] |

Core Reactivity and Key Transformations

The reactivity of this compound is dominated by the powerful electron-withdrawing nature of the nitro group, which profoundly influences the susceptibility of the halogen substituents to displacement.

Nucleophilic Aromatic Substitution (SNAr): The Predominant Reaction Pathway

The most synthetically valuable reaction of this substrate is Nucleophilic Aromatic Substitution (SNAr). For this reaction to proceed efficiently, the aromatic ring must be rendered electron-deficient, a condition perfectly met by the presence of the nitro group.[4]

Mechanistic Principles

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5] First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5] The reaction is greatly accelerated when strong electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows the negative charge of the intermediate to be delocalized onto the nitro group.[6][7]

In this compound, the nitro group is positioned ortho to the chlorine atom. This arrangement provides optimal stabilization for the Meisenheimer complex formed upon nucleophilic attack at the C2 position, making the chlorine atom the most activated and labile leaving group.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | High Purity Reagent [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. vapourtec.com [vapourtec.com]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution using 2-Chloro-3,4-difluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

I. Foundational Principles: Understanding the Reactivity of 2-Chloro-3,4-difluoronitrobenzene

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the construction of complex aryl ethers, amines, and thioethers that are prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2][3] The substrate, this compound, is a highly versatile building block due to its unique electronic and structural features.

The reactivity of the aromatic ring towards nucleophilic attack is profoundly enhanced by the presence of the strongly electron-withdrawing nitro group (-NO₂).[4][5] This group activates the ring by reducing its electron density, making it susceptible to attack by nucleophiles. The activation is most effective when the nitro group is positioned ortho or para to the leaving group, as this allows for the resonance stabilization of the negatively charged intermediate, known as the Meisenheimer complex.[4][5][6]